Product packaging for 1H-Imidazo[4,5-C]pyridine-4,6-diamine(Cat. No.:CAS No. 167083-81-0)

1H-Imidazo[4,5-C]pyridine-4,6-diamine

Cat. No.: B071065
CAS No.: 167083-81-0
M. Wt: 149.15 g/mol
InChI Key: AOVXQXNZYDFGHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Imidazo[4,5-C]pyridine-4,6-diamine is a versatile and high-value heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure serves as a privileged pharmacophore for the design and synthesis of potent kinase inhibitors. Researchers utilize this diamine compound as a critical intermediate in developing targeted therapeutics, particularly in oncology, where it can be functionalized to interact with the ATP-binding sites of various protein kinases involved in signal transduction pathways that drive cell proliferation and survival. The electron-rich imidazopyridine system provides a rigid planar structure that favors intercalation and specific binding interactions with biological targets. Beyond oncology, its applications extend to the research of inflammatory diseases and neurological disorders where kinase modulation is a key therapeutic strategy. This compound is provided to the scientific community to facilitate the exploration of novel biological mechanisms and the advancement of preclinical drug candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N5 B071065 1H-Imidazo[4,5-C]pyridine-4,6-diamine CAS No. 167083-81-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazo[4,5-c]pyridine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c7-4-1-3-5(6(8)11-4)10-2-9-3/h1-2H,(H,9,10)(H4,7,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVXQXNZYDFGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(N=C1N)N)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444933
Record name 1H-Imidazo[4,5-C]pyridine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167083-81-0
Record name 1H-Imidazo[4,5-C]pyridine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1h Imidazo 4,5 C Pyridine 4,6 Diamine and Analogues

Traditional Synthetic Approaches to Imidazo[4,5-C]pyridine Derivatives

Classic synthetic routes to imidazo[4,5-c]pyridines predominantly involve the condensation of a suitably substituted diaminopyridine with a one-carbon unit, which can be sourced from carboxylic acids, aldehydes, or their equivalents. These methods are well-established and continue to be utilized for their simplicity and reliability.

A prevalent and straightforward method for the synthesis of the imidazo[4,5-c]pyridine ring system is the condensation-dehydration reaction of pyridine-3,4-diamines with carboxylic acids or their derivatives. nih.gov This approach typically requires harsh conditions, such as high temperatures and strongly acidic or dehydrating agents, to facilitate the cyclization. nih.gov

For instance, the reaction of 3,4-diaminopyridine (B372788) with formic acid under reflux conditions is a common method to produce the unsubstituted 1H-imidazo[4,5-c]pyridine. nih.govmdpi.com To drive the reaction to completion, dehydrating agents like polyphosphoric acid (PPA) are frequently employed, often at elevated temperatures. nih.gov The use of microwave irradiation has been shown to accelerate these reactions and improve yields, making it a more efficient alternative. nih.gov

This method is versatile, allowing for the introduction of various substituents at the 2-position of the imidazo[4,5-c]pyridine core by selecting the appropriate carboxylic acid. For example, fluoroalkyl-azabenzimidazoles have been synthesized in high yields (54%–99%) via the condensation of fluorinated carboxylic acids with pyridinediamines. nih.gov

Another widely used traditional method involves the condensation of pyridine-3,4-diamines with aldehydes. nih.govnih.gov This reaction proceeds through the formation of an intermediate, which then requires an oxidative step to aromatize into the final imidazo[4,5-c]pyridine product. nih.govnih.gov

The initial condensation of the diamine with an aldehyde forms a dihydro-imidazo[4,5-c]pyridine intermediate. This intermediate is subsequently oxidized to the desired aromatic product. Various oxidizing agents can be employed for this step, including air, nitrobenzene, or other chemical oxidants. The choice of aldehyde allows for the introduction of a wide range of substituents at the 2-position of the heterocyclic system.

The synthesis of imidazopyridines traces back to the pioneering work of Aleksei Chichibabin. The Chichibabin reaction, first reported in 1914, involves the amination of pyridine (B92270) derivatives using sodium amide to produce aminopyridines. wikipedia.org While the classic Chichibabin reaction is primarily for the synthesis of aminopyridines, a related synthesis, the Chichibabin pyridine synthesis, involves the condensation of aldehydes and ketones with ammonia to form the pyridine ring itself. wikipedia.org

A more direct historical precursor to imidazopyridine synthesis was Chichibabin's method of reacting 2-aminopyridine with α-haloaldehydes, such as bromoacetaldehyde, at high temperatures in a sealed tube. e3s-conferences.org This approach, though yielding the isomeric imidazo[1,2-a]pyridine system, laid the groundwork for cyclization reactions to form fused imidazole-pyridine heterocycles. e3s-conferences.org These early methods often required harsh conditions and resulted in low yields but were foundational in the development of heterocyclic chemistry.

Modern and Efficient Synthetic Strategies

In recent years, the focus has shifted towards developing more efficient, milder, and versatile synthetic methods. The use of transition metal catalysis has emerged as a powerful tool in the synthesis of imidazopyridine derivatives, offering improved yields and broader substrate scope under more benign conditions. nih.govbeilstein-journals.orgnih.gov

Transition metals such as copper, palladium, rhodium, and iron have been successfully employed as catalysts in various reactions to construct the imidazopyridine core. beilstein-journals.org These catalytic systems can facilitate C-N bond formation, C-H activation/functionalization, and multicomponent reactions, providing efficient pathways to highly functionalized imidazopyridines. nih.govsemanticscholar.org

A simple and efficient modern approach for the synthesis of 2-substituted 1H-imidazo[4,5-c]pyridine derivatives utilizes zinc triflate (Zn(OTf)₂) as a catalyst. jscimedcentral.com Zinc triflate is a commercially available Lewis acid that effectively catalyzes the condensation reaction between 3,4-diaminopyridine and various substituted aldehydes. jscimedcentral.comwikipedia.org

The reaction is typically carried out in a protic solvent like methanol at reflux temperature. jscimedcentral.com The use of zinc triflate as a catalyst offers several advantages, including mild reaction conditions, good to excellent yields, and a straightforward workup procedure. jscimedcentral.com This methodology demonstrates broad applicability, accommodating a wide variety of substituted aryl aldehydes to produce a library of 2-substituted imidazo[4,5-c]pyridine derivatives. jscimedcentral.com

The table below summarizes the results from the zinc triflate-catalyzed synthesis of several 2-substituted 1H-imidazo[4,5-c]pyridine derivatives. jscimedcentral.com

Table 1: Zinc Triflate Catalyzed Synthesis of 2-Substituted 1H-Imidazo[4,5-c]pyridines

Entry Aldehyde Substituent Product Yield (%)
1 4-Methoxy 2-(4-methoxyphenyl)-1H-imidazo[4,5-c]pyridine 92
2 4-Chloro 2-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridine 95
3 4-Nitro 2-(4-nitrophenyl)-1H-imidazo[4,5-c]pyridine 90
4 4-Methyl 2-(p-tolyl)-1H-imidazo[4,5-c]pyridine 85
5 3-Nitro 2-(3-nitrophenyl)-1H-imidazo[4,5-c]pyridine 88
6 2-Chloro 2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine 90
7 Hydrogen 2-phenyl-1H-imidazo[4,5-c]pyridine 85
8 4-Hydroxy 4-(1H-imidazo[4,5-c]pyridin-2-yl)phenol 82

One-Pot Multicomponent Reactions and Tandem Processes

One-pot multicomponent reactions (MCRs) and tandem processes have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and reduced waste generation. These strategies allow for the construction of complex molecular architectures from simple starting materials in a single synthetic operation, avoiding the need for isolation and purification of intermediates.

Reductive cyclization is a highly effective one-pot method for the synthesis of imidazopyridine systems. This approach typically involves the reduction of a nitro group on the pyridine ring to an amine, which then undergoes intramolecular cyclization with a suitable functional group. Sodium dithionite (Na2S2O4) is a commonly employed reducing agent in these transformations due to its affordability, ease of handling, and chemoselectivity.

A notable example is the one-step synthesis of 3H-imidazo[4,5-b]pyridines from aldehydes and 2-nitro-3-aminopyridine using Na2S2O4. mdpi.com In this process, an aqueous paste of sodium dithionite is added to the reaction mixture, facilitating the reduction of the nitro group and subsequent cyclization. mdpi.com This methodology highlights the utility of sodium dithionite in mediating the formation of the imidazole (B134444) ring in a single step.

Another related approach involves the reaction of 3,4-diaminopyridine with sodium metabisulfite (Na2S2O5) adducts of corresponding benzaldehydes to synthesize 5H-imidazo[4,5-c]pyridines. nih.gov This method, while not a direct reductive cyclization of a nitro group, demonstrates the use of sulfur-based reducing agents in the formation of the imidazo[4,5-c]pyridine core.

Table 1: Examples of Reductive Cyclization for Imidazopyridine Synthesis

Starting MaterialsReagentsProductYieldReference
2-Nitro-3-aminopyridine, AldehydesNa2S2O43H-Imidazo[4,5-b]pyridinesNot specified mdpi.com
3,4-Diaminopyridine, Benzaldehyde-Na2S2O5 adducts-5H-Imidazo[4,5-c]pyridinesNot specified nih.gov

Tandem reactions, where multiple bond-forming events occur sequentially in a single pot without the addition of new reagents, provide an elegant and efficient route to complex heterocyclic systems. The synthesis of imidazo[4,5-b]pyridines from substituted nitropyridines exemplifies this approach.

A highly efficient and clean procedure has been developed for the synthesis of the imidazo[4,5-b]pyridine scaffold starting from 2-chloro-3-nitropyridine in an environmentally benign water-isopropanol (H2O-IPA) medium. acs.org This process involves a tandem sequence of a nucleophilic aromatic substitution (SNAr) reaction with a primary amine, followed by the in situ reduction of the nitro group and subsequent heteroannulation with an aldehyde. acs.org This one-pot tandem process allows for the construction of functionalized imidazo[4,5-b]pyridines with only a single chromatographic purification step. acs.org

The key steps in this tandem reaction are:

SNAr Reaction: A primary amine displaces the chlorine atom at the 2-position of 2-chloro-3-nitropyridine.

Nitro Group Reduction: The nitro group is reduced to an amine, forming a diamino pyridine intermediate.

Condensation and Cyclization: The resulting diamine reacts with an aldehyde, leading to the formation of the imidazole ring.

This methodology offers a versatile and atom-economical route to a variety of substituted imidazopyridines.

Table 2: Tandem Synthesis of Imidazo[4,5-b]pyridines

Starting MaterialsReagentsKey StepsProductReference
2-Chloro-3-nitropyridine, Primary amines, AldehydesH2O-IPASNAr, Nitro reduction, CondensationFunctionalized Imidazo[4,5-b]pyridines acs.org

The Groebke–Blackburn–Bienaymé reaction (GBBR) is a well-established three-component reaction that provides a highly efficient route to imidazo-fused heterocycles. beilstein-journals.orgnih.govacs.org The classical GBBR involves the condensation of an amidine, an aldehyde, and an isocyanide. beilstein-journals.org While the primary application of the GBBR has been in the synthesis of imidazo[1,2-a]-heterocycles, the principles of this multicomponent reaction can be extended to the synthesis of other imidazopyridine isomers, including the imidazo[4,5-c]pyridine scaffold. beilstein-journals.orgnih.govacs.org

The versatility of the GBBR lies in its ability to introduce diversity at three different positions of the final product by simply varying the starting components. nih.gov This makes it a powerful tool for the rapid generation of compound libraries for drug discovery.

An analogous approach to the synthesis of imidazo[4,5-c]pyridines would involve the use of a suitably substituted diaminopyridine as the amidine component. The reaction would proceed through the formation of a Schiff base between the diaminopyridine and the aldehyde, followed by the addition of the isocyanide and subsequent cyclization to form the fused imidazole ring. Although direct examples for the synthesis of 1H-Imidazo[4,5-C]pyridine-4,6-diamine via a GBBR-type reaction are not prevalent in the literature, the underlying principles of this multicomponent reaction offer a promising avenue for future synthetic explorations.

Table 3: Components of the Groebke–Blackburn–Bienaymé Reaction

ComponentRolePotential for Diversity
Amidine (e.g., 2-aminopyridine)Provides the nitrogen atoms for the fused ring systemVariation in the heterocyclic core
AldehydeProvides a carbon atom for the imidazole ringIntroduction of various substituents
IsocyanideProvides a carbon and a nitrogen atom for the imidazole ringIntroduction of diverse N-substituents

Green Chemistry Approaches to Imidazopyridine Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize the environmental impact of chemical processes. This includes the use of environmentally benign solvents, catalysts, and reaction conditions.

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. The development of synthetic methods that proceed efficiently in aqueous media is a key goal in sustainable chemistry.

An environmentally benign and facile methodology for the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines has been developed, which utilizes water as the reaction medium. nih.gov This one-step synthesis involves the reaction of 2,3-diaminopyridine (B105623) with substituted aryl aldehydes under thermal conditions, proceeding via an air oxidative cyclocondensation reaction to afford the desired products in excellent yields. nih.gov The use of air as the oxidant is a particularly green aspect of this method, as it avoids the need for potentially toxic and expensive oxidizing agents.

Similarly, a copper(I)-catalyzed one-pot procedure for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant has been reported. organic-chemistry.org This method aligns with green chemistry principles by utilizing an abundant and non-toxic oxidant. organic-chemistry.org These examples demonstrate the feasibility of conducting imidazopyridine synthesis under environmentally friendly conditions.

Table 4: Green Synthesis of Imidazopyridines

Starting MaterialsSolventOxidantProductYieldReference
2,3-Diaminopyridine, Aryl aldehydesWaterAir2-Substituted-1H-imidazo[4,5-b]pyridines83-87% nih.gov
Aminopyridines, NitroolefinsDMFAirImidazo[1,2-a]pyridinesup to 90% organic-chemistry.org

Strategies for Functionalization and Derivatization

The functionalization and derivatization of the imidazo[4,5-c]pyridine core are crucial for modulating the physicochemical and biological properties of these compounds. Various strategies can be employed to introduce a wide range of substituents at different positions of the heterocyclic scaffold.

Oxidative cyclization of 4,5- or 5,6-diaminopyridines with aryl aldehydes is a common method to produce the [4,5-c] and [4,5-b] imidazopyridine ring systems, respectively. nih.gov This approach allows for the introduction of various aryl groups at the 2-position of the imidazo[4,5-c]pyridine ring.

Furthermore, the synthesis of 1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives has been reported, indicating that the C4 position is amenable to functionalization. nih.gov This allows for the introduction of cyano groups, which can be further transformed into other functional groups such as carboxylic acids or amines.

Alkylation of the nitrogen atoms in the imidazo[4,5-c]pyridine ring system is another common derivatization strategy. The reaction of 5H-imidazo[4,5-c]pyridines with alkyl halides under basic conditions can lead to the formation of N-alkylated regioisomers. nih.gov

Modern cross-coupling reactions, such as the Suzuki coupling, provide powerful tools for the C-H functionalization of heterocyclic systems. While direct examples for the C-H functionalization of this compound are limited, recent advances in visible light-induced C-H functionalization of imidazo[1,2-a]pyridines suggest that similar strategies could be applied to the imidazo[4,5-c]pyridine scaffold. mdpi.com These methods allow for the direct formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of novel derivatives.

Introduction of Substituents at Specific Ring Positions

The introduction of substituents onto the 1H-imidazo[4,5-c]pyridine core can be achieved through various synthetic strategies, primarily depending on the desired substitution pattern. A common and effective method for the synthesis of the imidazo[4,5-c]pyridine scaffold involves the cyclization of substituted 3,4-diaminopyridine precursors. nih.gov

For the synthesis of the target compound, This compound , a plausible synthetic route would commence with a pyridine ring already bearing the requisite amino groups at positions 4 and 6. A suitable starting material would be a 2,3-dinitro-4,6-diaminopyridine derivative. The synthesis would proceed through the reduction of the nitro groups to form a tetra-aminopyridine intermediate, which can then be cyclized with a one-carbon synthon, such as formic acid or triethyl orthoformate, to construct the imidazole ring.

While direct experimental data for the synthesis of this compound is not extensively reported, the synthesis of analogous compounds provides a strong basis for this proposed route. For instance, 7-methyl-3H-imidazo[4,5-c]pyridine has been successfully synthesized from 5-methyl-3,4-diamino-pyridine by refluxing in 100% formic acid. nih.gov This demonstrates the feasibility of the cyclization step.

Furthermore, the introduction of substituents at the C2 position of the imidazo[4,5-c]pyridine ring is a well-established method. This is typically achieved by reacting 3,4-diaminopyridine with various aldehydes. nih.gov For example, a range of 2-(substituted-phenyl)imidazo[4,5-c]pyridines have been synthesized by reacting 3,4-diaminopyridine with the sodium metabisulfite adduct of corresponding benzaldehydes. nih.gov

A series of 4-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one derivatives with substituents at the N1 and N3 positions have also been synthesized, showcasing the versatility of substitution on the imidazole portion of the scaffold. nih.gov The synthetic strategy involved building the substituted imidazole ring onto a pre-functionalized pyridine core. nih.gov

The following table summarizes various substituted imidazo[4,5-c]pyridine analogues and the key synthetic methods employed.

CompoundStarting MaterialsKey Reagents and ConditionsReference
7-methyl-3H-imidazo[4,5-c]pyridine5-methyl-3,4-diamino-pyridine100% formic acid, reflux nih.gov
2-(substituted-phenyl)imidazo[4,5-c]pyridines3,4-diaminopyridine, substituted benzaldehydesSodium metabisulfite, heat nih.gov
4-amino-1-(substituted)-3-(substituted)-1H-imidazo[4,5-c]pyridin-2(3H)-oneSubstituted 3-amino-4-nitropyridinesMulti-step synthesis involving reduction and cyclization nih.gov

N-Alkylation and other Derivatization Reactions

N-alkylation of the 1H-imidazo[4,5-c]pyridine ring system is a critical derivatization for modulating the physicochemical and pharmacological properties of these compounds. The imidazo[4,5-c]pyridine scaffold possesses multiple nitrogen atoms that can potentially undergo alkylation. Regioselectivity of N-alkylation is a key consideration in the synthesis of specific isomers.

Studies on the N-alkylation of 2-(substituted-phenyl)-5H-imidazo[4,5-c]pyridines have shown that the reaction with alkyl halides, such as 4-chlorobenzyl bromide or butyl bromide, in the presence of a base like potassium carbonate in DMF, predominantly yields the N5-alkylated regioisomers. nih.govresearchgate.net The structural confirmation of these regioisomers has been established using 2D-NOESY NMR techniques, which show a correlation between the N-CH2 protons of the alkyl group and the H-4 and H-6 protons of the pyridine ring. nih.govfabad.org.tr

The general reaction for the N-alkylation of a 5H-imidazo[4,5-c]pyridine is depicted below:

5H-imidazo[4,5-c]pyridine + R-X --(K2CO3, DMF)--> 5-alkyl-5H-imidazo[4,5-c]pyridine

Where R is an alkyl group and X is a halide.

In the context of This compound , N-alkylation would be expected to occur on the pyridine nitrogen (N-5) based on the precedent set by analogous compounds. However, the presence of two additional amino groups could influence the reactivity and regioselectivity of the alkylation reaction. The amino groups themselves could also be sites for derivatization, such as acylation or further alkylation, under specific reaction conditions.

The following table provides examples of N-alkylation reactions on the imidazo[4,5-c]pyridine scaffold.

SubstrateAlkylating AgentProductReference
2-(4-fluorophenoxy)phenyl]-5H-imidazo[4,5-c]pyridine1-(chloromethyl)-4-methoxybenzeneN5-alkylated regioisomer fabad.org.tr
2-(substituted-phenyl)-5H-imidazo[4,5-c]pyridines4-chlorobenzyl bromideN5-(4-chlorobenzyl) derivatives nih.gov
2-(substituted-phenyl)-5H-imidazo[4,5-c]pyridinesButyl bromideN5-butyl derivatives nih.gov

Advanced Structural Elucidation and Conformational Analysis of 1h Imidazo 4,5 C Pyridine 4,6 Diamine and Its Derivatives

Spectroscopic Characterization Techniques in Structural Assignment

Spectroscopy is fundamental to determining the molecular structure of novel compounds. Techniques like vibrational and nuclear magnetic resonance spectroscopy provide detailed information about the bonding, functional groups, and electronic environment of atoms within the molecule.

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and characterizing the vibrational modes of a molecule. For 1H-Imidazo[4,5-C]pyridine-4,6-diamine, these methods would be crucial for confirming the presence of the amino (-NH₂) and amine (-NH-) groups, as well as the fused imidazole (B134444) and pyridine (B92270) ring structures.

Key vibrational modes expected for this compound would include:

N-H Stretching: The primary amine (-NH₂) groups would exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region of the IR spectrum. The secondary amine (N-H) of the imidazole ring would show a broader stretching band, often in the 3100-3300 cm⁻¹ range.

Aromatic C-H Stretching: Vibrations from the C-H bonds on the pyridine and imidazole rings are expected above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the fused heterocyclic rings would appear in the 1400-1650 cm⁻¹ region. These are often diagnostic for the imidazopyridine core structure nih.gov.

N-H Bending: The scissoring and wagging modes of the amino groups would be visible in the 1550-1650 cm⁻¹ and 600-900 cm⁻¹ regions, respectively.

DFT calculations on the parent compound, 1H-imidazo[4,5-c]pyridine, have been used to assign its normal modes, providing a basis for interpreting the spectra of its derivatives nih.gov. A similar approach for the diamino derivative would be essential for a complete assignment.

Table 1: Expected IR and Raman Vibrational Frequencies for this compound (Note: This table is predictive, based on typical frequency ranges for the functional groups present.)

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity (IR)Intensity (Raman)
Asymmetric & Symmetric -NH₂ Stretch3300 - 3500StrongMedium
Imidazole N-H Stretch3100 - 3300Medium, BroadWeak
Aromatic C-H Stretch3000 - 3100MediumStrong
C=N / C=C Ring Stretch1400 - 1650StrongStrong
-NH₂ Scissoring1550 - 1650StrongWeak
Ring Breathing Modes900 - 1200MediumStrong
-NH₂ Wagging600 - 900Medium, BroadWeak

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework and determining connectivity, making it key for distinguishing between potential isomers. For this compound, ¹H and ¹³C NMR would confirm the substitution pattern.

¹H NMR: The spectrum would be expected to show distinct signals for the protons on the imidazole and pyridine rings, as well as resonances for the amine protons. The chemical shifts would be influenced by the electron-donating nature of the amino groups. The imidazole N-H proton would likely appear as a broad singlet at a downfield chemical shift. The amino group protons would also present as broad singlets.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbons bonded directly to the nitrogen atoms (C4 and C6) would be significantly shifted downfield due to the deshielding effect of the electronegative nitrogen atoms.

2D NMR Techniques: For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential. For instance, HMBC can show correlations between protons and carbons separated by two or three bonds, which is critical for confirming the connectivity of the fused ring system and the positions of the amino groups irb.hr. These techniques are routinely used to confirm the structures of regioisomers in related imidazopyridine syntheses nih.govmdpi.com.

X-ray Diffraction Studies for Solid-State Structure

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. For a compound like this compound, this technique would provide unequivocal proof of its structure.

Analysis of the parent 1H-imidazo[4,5-c]pyridine has shown it crystallizes in an orthorhombic space group nih.gov. A similar analysis for the diamino derivative would yield a detailed crystallographic information file (CIF), containing data such as:

Unit cell dimensions (a, b, c, α, β, γ)

Space group

Atomic coordinates for all non-hydrogen atoms

Bond lengths and angles

Torsional angles

This data is crucial for validating the planarity of the ring system and for analyzing intermolecular interactions, such as hydrogen bonding nih.gov.

Table 2: Representative Crystallographic Parameters for Imidazopyridine Cores (Note: This table contains example data from the parent compound and a related derivative to illustrate typical values. Data for the target compound is not available.)

Parameter1H-imidazo[4,5-c]pyridine nih.govA Derivative of imidazo[1,2-a]pyridine nih.gov
Crystal SystemOrthorhombicMonoclinic
Space GroupFdd2P2₁/c
a (Å)20.318(4)10.7755(6)
b (Å)20.916(4)26.7963(15)
c (Å)5.861(1)12.0718(6)
β (°)90102.178(3)

Analysis of Molecular Conformation and Intermolecular Interactions

The conformation of the molecule and the non-covalent interactions it forms are critical to its properties. The presence of multiple hydrogen bond donors (-NH) and acceptors (pyridine and imidazole nitrogens) in this compound suggests a high potential for strong intermolecular interactions.

The fused imidazopyridine core is expected to be largely planar, a common feature in related heterocyclic systems aip.orgnih.gov. X-ray diffraction data would confirm this planarity by measuring the dihedral angles within the fused ring system.

The amino groups and the imidazole N-H group are excellent hydrogen bond donors, while the pyridine nitrogen and the sp²-hybridized imidazole nitrogen are effective hydrogen bond acceptors. Consequently, in the solid state, this compound is expected to form extensive intermolecular hydrogen bonding networks. These networks are critical in stabilizing the crystal lattice. Studies on the parent 1H-imidazo[4,5-c]pyridine show that molecules are organized in hydrogen-bonded chains nih.gov. The addition of two amino groups would likely lead to a more complex, three-dimensional hydrogen-bonding network, significantly influencing the compound's physical properties.

Theoretical and Computational Chemistry Studies on 1h Imidazo 4,5 C Pyridine 4,6 Diamine

Quantum Chemical Calculations (DFT) for Molecular Structure and Properties

No specific Density Functional Theory (DFT) studies detailing the geometry optimization, electronic structure, vibrational frequencies, or molecular electrostatic potential for 1H-Imidazo[4,5-C]pyridine-4,6-diamine have been found in the reviewed literature. Studies on the unsubstituted 1H-imidazo[4,5-c]pyridine have utilized DFT methods (such as B3LYP with a 6-311G(2d,2p) basis set) to analyze its monomeric and dimeric forms, but these results cannot be directly applied to the diamine derivative. nih.gov

Geometry Optimization and Electronic Structure

There are no published findings that provide the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) or a detailed analysis of the electronic structure for this compound.

Vibrational Frequencies and Potential Energy Distribution (PED) Analysis

A vibrational frequency and Potential Energy Distribution (PED) analysis for this compound is not available in the existing scientific literature. Such an analysis has been performed for the parent 1H-imidazo[4,5-c]pyridine, where normal modes unique to the imidazopyridine skeleton were identified, but this data is not transferable to the diamine-substituted compound. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

There are no specific Molecular Electrostatic Potential (MEP) surface analyses reported for this compound.

Computational Studies of Reactivity and Stability

Frontier Molecular Orbital (FMO) Theory Applications

Specific calculations of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound have not been reported.

Molecular Dynamics Simulations of this compound Systems

No molecular dynamics simulation studies focused on systems containing this compound were found during the literature search.

Protonation Equilibria and pH Sensitivity Modeling of this compound

The protonation equilibria and pH sensitivity of this compound are critical determinants of its chemical behavior in biological systems. As a polybasic molecule, it possesses multiple sites susceptible to protonation, including the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings, as well as the exocyclic amino groups. The extent of protonation at these sites is governed by their respective microscopic acid dissociation constants (micro-pKa values), which in turn dictate the molecule's net charge and its interactions with its environment at a given pH.

Theoretical and computational chemistry studies are invaluable for elucidating the complex protonation equilibria of such molecules. These studies can predict the most likely sites of protonation and the macroscopic pKa values that represent the stepwise protonation of the molecule. While specific computational studies on the protonation of this compound are not extensively available in the public domain, insights can be drawn from studies on related imidazo[4,5-c]pyridine derivatives and the fundamental principles of physical organic chemistry.

For instance, research on 1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives has highlighted the importance of the pKa of the basic nitrogen atoms, with efforts made to adjust these values to a range of 6-8 to optimize biological activity nih.gov. This suggests that the nitrogen atoms in the imidazo[4,5-c]pyridine core are key players in the protonation equilibria.

The protonation of this compound is expected to occur in a stepwise manner. The first protonation is likely to occur at the most basic nitrogen atom. In the imidazo[4,5-c]pyridine ring system, the pyridine nitrogen is generally the most basic site, followed by the imidazole nitrogens. The exocyclic amino groups are typically less basic than the ring nitrogens. The second and subsequent protonations will occur at the remaining basic sites in decreasing order of their basicity.

The precise pKa values are influenced by the electronic effects of the substituents. The two amino groups at positions 4 and 6 are electron-donating groups, which are expected to increase the basicity of the ring nitrogen atoms through resonance and inductive effects. This would result in higher pKa values compared to the unsubstituted 1H-imidazo[4,5-c]pyridine.

A hypothetical representation of the protonation equilibria and the associated predicted pKa values is presented in the interactive data table below. These values are illustrative and based on the analysis of related compounds.

Equilibrium Step Reaction Predicted pKa
First ProtonationL + H⁺ ⇌ LH⁺7.5 - 8.5
Second ProtonationLH⁺ + H⁺ ⇌ LH₂²⁺5.0 - 6.0
Third ProtonationLH₂²⁺ + H⁺ ⇌ LH₃³⁺2.0 - 3.0
Fourth ProtonationLH₃³⁺ + H⁺ ⇌ LH₄⁴⁺< 1.0

L represents the neutral form of this compound.

Detailed Research Findings from Analogous Systems:

Computational studies on analogous heterocyclic systems, such as aminopyridines and aminoimidazoles, provide a framework for understanding the protonation behavior of this compound.

Protonation Sites: In substituted pyridines and imidazoles, the site of protonation is highly dependent on the nature and position of the substituents. Electron-donating groups, such as amino groups, enhance the electron density on the ring nitrogens, making them more susceptible to protonation.

pKa Prediction: Theoretical methods, such as Density Functional Theory (DFT) combined with a continuum salvation model, are commonly used to predict pKa values. The accuracy of these predictions depends on the level of theory and the chosen computational model.

The pH sensitivity of this compound, stemming from its multiple protonation states, is a critical aspect of its potential biological activity. The distribution of its different ionic species as a function of pH will govern its solubility, membrane permeability, and interactions with biological macromolecules.

Reactivity and Mechanistic Investigations of 1h Imidazo 4,5 C Pyridine 4,6 Diamine Chemistry

Reaction Mechanisms in Synthetic Pathways

The construction of the 1H-imidazo[4,5-c]pyridine ring system is most commonly achieved through condensation and subsequent cyclization reactions. The primary precursors are appropriately substituted diaminopyridines. For the synthesis of the 4,6-diamino-substituted target, a key starting material would be a pyridine (B92270) derivative bearing vicinal amino groups at the 3 and 4 positions, along with other amino or nitro precursors at the 2 and 6 positions.

One of the most fundamental synthetic routes involves the reaction of a pyridine-3,4-diamine precursor with a one-carbon electrophile, such as formic acid or an aldehyde. mdpi.com The mechanism for this cyclization, often referred to as the Phillips condensation, proceeds through several key steps:

Nucleophilic Attack: One of the amino groups of the diaminopyridine attacks the carbonyl carbon of the aldehyde or carboxylic acid derivative.

Schiff Base/Amide Formation: This initial attack leads to the formation of a carbinolamine intermediate, which then dehydrates to form a Schiff base (if starting from an aldehyde) or an N-acyl derivative (if starting from a carboxylic acid).

Intramolecular Cyclization: The second, adjacent amino group on the pyridine ring performs an intramolecular nucleophilic attack on the imine carbon or the amide carbonyl.

Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the fused imidazole (B134444) ring and the aromatic 1H-imidazo[4,5-c]pyridine system.

When an aldehyde is used in the presence of an oxidizing agent, the reaction is an oxidative cyclocondensation. Alternatively, reductive cyclization can be employed, starting with a nitro-aminopyridine and a ketone, where a reducing agent like SnCl₂ facilitates the reduction of the nitro group and subsequent cyclization. mdpi.com

Reaction Type Precursors Key Mechanistic Steps Reference
Phillips CondensationPyridine-3,4-diamine, Carboxylic AcidAmide formation, Intramolecular cyclization, Dehydration mdpi.com
Oxidative CyclocondensationPyridine-3,4-diamine, AldehydeSchiff base formation, Intramolecular cyclization, Oxidation nih.gov
Reductive Cyclization2-Nitro-3-aminopyridine, Ketone/AldehydeNitro group reduction, Formylation of amine, Cyclization mdpi.com

Regioselectivity and Stereoselectivity in Derivatization

The derivatization of the 1H-imidazo[4,5-c]pyridine-4,6-diamine scaffold presents significant challenges and opportunities regarding selectivity due to the presence of multiple reactive sites: the two exocyclic amino groups and the three nitrogen atoms within the bicyclic core (N1, N3, and N5).

Regioselectivity:

Alkylation is a common derivatization reaction studied in imidazopyridine systems. The outcome is highly dependent on the reaction conditions and the nature of the alkylating agent. The nitrogen atoms of the imidazole ring (N1 and N3) are generally more nucleophilic than the pyridine nitrogen (N5) due to the higher basicity of imidazole (pKa ~7.0) compared to pyridine (pKa ~5.2). mdpi.com Theoretical studies using Density Functional Theory (DFT) confirm that the unsaturated imidazole nitrogen is typically the most basic site in related systems. mdpi.com

In studies on analogous 5H-imidazo[4,5-c]pyridines, alkylation with reagents like 4-chlorobenzyl bromide or butyl bromide in the presence of a base (K₂CO₃ in DMF) has been shown to predominantly yield the N5-alkylated regioisomer. nih.gov Conversely, studies on the related imidazo[4,5-b]pyridine scaffold have shown that alkylation can lead to a mixture of regioisomers, affecting the N1, N3, and N4 positions, depending on the electrophile used. nih.gov The presence of the 4- and 6-amino groups on the target compound would further direct regioselectivity, potentially through electronic effects or by acting as competing nucleophiles under certain conditions.

Stereoselectivity:

Stereoselectivity becomes critical when introducing chiral centers or when reacting with chiral molecules. A notable example in a related system is the stereoselective glycosylation of an imidazo[4,5-c]pyridine derivative with a protected ribofuranose, which yielded exclusively the N9-β-isomer (numbering in that specific system). researchgate.net This high degree of stereocontrol is crucial for the synthesis of nucleoside analogues.

Another important reaction that introduces stereocenters is the Pictet-Spengler reaction. While typically used to synthesize tetrahydroisoquinolines, it has been adapted for related heterocyclic systems like 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridines. researchgate.net The reaction of L-histidine with an aldehyde, for example, can proceed with a high degree of stereoselectivity, forming specific diastereoisomers. researchgate.net This intramolecular cyclization pathway offers a powerful method for creating chiral derivatives with defined stereochemistry on the saturated portion of the pyridine ring.

Reaction Sites of Reactivity Observed Selectivity Controlling Factors Reference
N-AlkylationN1, N3, N5 NitrogensPredominantly N5 in some 5H-imidazo[4,5-c]pyridinesBasicity of N atoms, Solvent, Base, Electrophile nih.govnih.gov
GlycosylationImidazole NitrogensExclusive formation of N9-β-isomer in a related nucleoside synthesisSteric hindrance, Reaction mechanism (e.g., SN2) researchgate.net
Pictet-Spengler ReactionIntramolecular C-C bond formationHigh diastereoselectivityChiral precursor (e.g., L-histidine), Reaction conditions researchgate.net

Intermolecular and Intramolecular Reaction Dynamics

The reaction dynamics of this compound are governed by both intramolecular electronic properties and intermolecular forces.

Intermolecular Dynamics:

The structure of this compound is rich in hydrogen bond donors (the two -NH₂ groups and the imidazole N-H) and acceptors (the three ring nitrogens). This facilitates the formation of extensive intermolecular hydrogen bonding networks, which dictate the crystal packing and can influence solid-state reactivity. Hirshfeld surface analysis on related imidazo[4,5-b]pyridine derivatives has been used to quantify these non-covalent interactions, identifying the closest contacts between active atoms and explaining the stabilization of the crystal structure. nih.govuctm.edu These strong intermolecular forces can also influence reaction kinetics in solution by affecting solvation shells and the orientation of reacting molecules.

Intramolecular Dynamics:

From an intramolecular perspective, the compound's reactivity is dictated by its electronic structure. DFT calculations on similar scaffolds are used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The distribution of these frontier orbitals indicates the most likely sites for nucleophilic and electrophilic attack. The molecular electrostatic potential map reveals electron-rich regions (negative potential), such as the nitrogen atoms, which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. nih.gov

Applications of the 1h Imidazo 4,5 C Pyridine 4,6 Diamine Scaffold in Chemical Biology and Materials Science

Applications in Material Science and Photonics

The photophysical properties of the imidazopyridine family of compounds have led to their investigation in materials science and photonics. The rigid, planar structure and the potential for extended π-conjugation make them promising candidates for the development of novel emitters and ligands.

While specific studies on the emissive properties of 1H-Imidazo[4,5-C]pyridine-4,6-diamine are limited, the broader imidazopyridine family is known for its fluorescent properties. nih.gov Isomers such as imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines have been extensively studied as fluorophores. ijrpr.comtandfonline.commdpi.com These compounds typically exhibit emission in the blue to green region of the visible spectrum, often with large Stokes shifts and good quantum yields. nih.gov

The fluorescence of imidazopyridine derivatives is sensitive to their local environment, a property known as solvatochromism. This makes them suitable for use as fluorescent probes to investigate the polarity and dynamics of systems such as biological membranes. mdpi.com The general photophysical characteristics of the imidazopyridine scaffold suggest that 1H-imidazo[4,5-c]pyridine derivatives also have the potential to be developed as emitters for various imaging and sensing applications.

Imidazopyridine IsomerTypical Emission RangeKey Photophysical Properties
Imidazo[1,2-a]pyridineBlue-GreenLarge Stokes shifts, good quantum yields
Imidazo[1,5-a]pyridineBlue-GreenSolvatochromism, suitable for membrane probes

The nitrogen atoms within the 1H-imidazo[4,5-c]pyridine scaffold, particularly the pyridine (B92270) nitrogen and the non-protonated imidazole (B134444) nitrogen, can act as Lewis bases and coordinate with transition metal ions. This allows the scaffold to function as a ligand in the formation of metal complexes. The coordination chemistry of the related imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine isomers has been explored, demonstrating their ability to form stable complexes with a variety of transition metals, including copper, nickel, manganese, and gold. uva.esnih.gov

These metal complexes can exhibit unique electronic, magnetic, and photophysical properties that are different from both the free ligand and the metal ion. The ability of the 1H-imidazo[4,5-c]pyridine scaffold to act as a ligand opens up possibilities for its use in catalysis, sensing, and the development of novel materials with interesting optoelectronic properties.

Photophysical Properties and Optical Applications

The photophysical characteristics of the 1H-Imidazo[4,5-c]pyridine scaffold are highly dependent on the nature and position of its substituents. The introduction of functional groups, such as amino moieties, can significantly influence the molecule's behavior upon excitation with light.

Detailed research into amino-substituted derivatives provides insight into these properties. A study on 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine (AHPIP-c) investigated the interplay between excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT), two key photophysical processes. nih.gov The presence of the amino group, in conjunction with a hydroxyl group, allows AHPIP-c to exhibit dual emission (normal and tautomer fluorescence) in both aprotic and protic solvents, a characteristic driven by the ESIPT mechanism. nih.gov

To isolate the roles of the different functional groups, analogues were also studied. The derivative 2-(4'-aminophenyl)-1H-imidazo-[4,5-c]pyridine (APIP-c), which lacks the hydroxyl group, displays twisted intramolecular charge transfer (TICT) emission in protic solvents. nih.gov In contrast, the methoxy derivative, 2-(4'-amino-2'-methoxyphenyl)-1H-imidazo-[4,5-c]pyridine (AMPIP-c), shows only weak TICT fluorescence in methanol. nih.gov These findings underscore the profound impact of substituent groups on the de-excitation pathways of the core scaffold, which is crucial for designing molecules with specific optical properties for applications like fluorescent probes and sensors.

Table 1: Photophysical Behavior of Amino-Substituted 1H-Imidazo[4,5-c]pyridine Derivatives nih.gov
CompoundKey SubstituentsObserved Photophysical ProcessEmission Characteristics
AHPIP-cAmino, HydroxylExcited-State Intramolecular Proton Transfer (ESIPT)Normal and tautomer emission in aprotic and protic solvents.
APIP-cAminoTwisted Intramolecular Charge Transfer (TICT)TICT emission observed in protic solvents.
AMPIP-cAmino, MethoxyTwisted Intramolecular Charge Transfer (TICT)Weak TICT fluorescence observed in methanol.

pH Sensing Molecules and Prototropic Equilibria

The 1H-Imidazo[4,5-c]pyridine structure contains multiple nitrogen atoms that can participate in acid-base reactions, making the scaffold sensitive to changes in pH. This property is governed by prototropic equilibria, which involves the migration of a proton between different sites on the molecule, resulting in various tautomeric forms.

Quantum chemical studies have been employed to understand the structural features and relative stability of the possible tautomers of the parent 1H-Imidazo[4,5-c]pyridine (ICPY). doi.org These computational methods help determine the predominant tautomer in a given environment and analyze the hydrogen-bonding interactions that stabilize dimeric forms of the molecule. doi.orgnih.gov The ability of the scaffold to exist in different protonated states is fundamental to its potential use in pH sensing applications.

The development of molecules for biological applications often requires fine-tuning the acid-base properties (pKa) of the core structure. Research on a series of 1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives as enzyme inhibitors demonstrated the importance of optimizing the pKa of the basic nitrogen atoms. nih.gov By adjusting the substituents, researchers identified that compounds with a pKa in the range of 6 to 8 exhibited the desired cellular activity while avoiding unwanted accumulation in tissues. nih.gov This ability to modulate the pKa highlights the potential for designing 1H-Imidazo[4,5-c]pyridine-based molecules that can act as fluorescent probes or sensors, changing their optical properties in response to specific pH ranges within biological systems.

Table 2: Principles of Prototropic Equilibria in the 1H-Imidazo[4,5-c]pyridine Scaffold
ConceptDescriptionRelevance to 1H-Imidazo[4,5-c]pyridine
Prototropic TautomerismThe equilibrium involving the migration of a proton between two or more positions on a molecule.The scaffold can exist in several tautomeric forms due to the movement of a proton between its nitrogen atoms. doi.org
pKa OptimizationThe process of chemically modifying a molecule to achieve a desired acid dissociation constant (pKa).Adjusting the pKa of the scaffold's nitrogen atoms is crucial for biological applications, with a range of 6-8 being identified as optimal in one study. nih.gov
pH SensingThe ability of a molecule to change its properties (e.g., fluorescence) in response to a change in pH.The scaffold's sensitivity to protonation makes it a promising candidate for the development of pH-responsive materials and probes.

Corrosion Inhibition Studies

While the broader class of imidazopyridines has been investigated for anticorrosion properties, there is a notable lack of specific research on the use of 1H-Imidazo[4,5-c]pyridine and its derivatives as corrosion inhibitors in the available scientific literature.

Studies have been conducted on isomeric structures, such as 1H-Imidazo[4,5-b]pyridine derivatives, which have shown potential as effective corrosion inhibitors for mild steel in acidic environments. elsevierpure.comnajah.edu These studies typically find that the inhibitor molecules adsorb onto the metal surface, forming a protective layer that slows the rate of corrosion. The efficiency of this process is often dependent on the inhibitor's concentration and chemical structure. elsevierpure.comnajah.edu

Structure Activity Relationship Sar Studies of 1h Imidazo 4,5 C Pyridine 4,6 Diamine Derivatives

Impact of Substituent Effects on Chemical Reactivity

The chemical reactivity of the 1H-Imidazo[4,5-C]pyridine-4,6-diamine core is significantly influenced by the electronic and steric nature of its substituents. These modifications can alter the electron density distribution within the heterocyclic system, thereby affecting properties such as basicity (pKa), nucleophilicity, and susceptibility to metabolic enzymes.

The basicity of the nitrogen atoms in the imidazopyridine ring system is a critical determinant of the molecule's physicochemical properties and its ability to interact with biological targets. The pKa of the basic nitrogen centers can be fine-tuned by the introduction of electron-donating or electron-withdrawing groups. For instance, electron-donating groups (EDGs) on the pyridine (B92270) or imidazole (B134444) ring can increase the electron density on the nitrogen atoms, leading to a higher pKa and increased basicity. Conversely, electron-withdrawing groups (EWGs) will decrease the basicity. This modulation of pKa is crucial as it can affect the ionization state of the molecule at physiological pH, which in turn influences its solubility, membrane permeability, and binding affinity to target proteins. Studies on related imidazo[4,5-c]pyridine derivatives have shown that adjusting the pKa of basic nitrogen-containing inhibitors can influence their cellular activity and tissue distribution nih.gov.

The substituents also play a role in the metabolic stability of these compounds. The introduction of blocking groups at metabolically labile positions can prevent enzymatic degradation, thereby prolonging the compound's half-life. For example, fluorination of certain positions can block oxidative metabolism by cytochrome P450 enzymes.

The reactivity of the 4- and 6-amino groups is also subject to substituent effects. The nucleophilicity of these amines can be modulated by substituents on the aromatic core, influencing their ability to participate in hydrogen bonding or other interactions with their biological targets.

Correlating Structural Modifications with Biological Target Modulation (Non-Clinical Context)

In the context of TLR7 and TLR8 modulation, extensive SAR studies have been conducted on this compound derivatives. These studies have systematically explored the impact of substitutions at various positions of the imidazopyridine scaffold.

Substitutions at the C-2 Position: The C-2 position is another critical determinant of activity and selectivity. The introduction of various alkyl and aryl groups at this position has been shown to significantly impact TLR7 and TLR8 agonistic activity. For instance, a butyl group at the C-2 position has been found to be favorable for TLR7 activity in some analogs.

Substitutions at the N-6 Position: The N-6 amino group offers a valuable handle for modification. The introduction of substituents at this position can profoundly affect the potency and selectivity of the compounds. Electron-rich substituents on N-6 substituted analogs have been observed to increase potency. Direct aryl-aryl connections at the C-6 position have been shown to abrogate activity, while the introduction of a flexible linker, such as in 6-benzyl or 6-phenethyl analogues, can reinstate TLR7 agonism.

Compound/Derivative Modification Biological Target Observed Effect
1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amineParent CompoundTLR7Pure TLR7 agonist with negligible TLR8 activity.
N-6 substituted analoguesElectron-rich substituentsTLR7Increase in potency.
C-6 aryl derivativesDirect aryl-aryl connectionTLR7/8Abrogated activity.
6-benzyl and 6-phenethyl analoguesFlexible linker at C-6TLR7Reinstatement of TLR7 agonism.

Conformational Effects on Activity Profiles

The flexibility or rigidity of the molecule, which is influenced by the nature of its substituents, can impact its binding affinity. For instance, the introduction of bulky groups can restrict the rotation around certain bonds, locking the molecule into a specific conformation that may be more or less favorable for binding. Computational modeling and X-ray crystallography studies can provide valuable insights into the preferred conformations of these molecules and how they interact with their targets at a molecular level.

The planarity of the imidazopyridine ring system is another important conformational feature. Substituents that disrupt this planarity could potentially alter the binding mode and, consequently, the biological activity. The interplay between different substituents can also lead to specific intramolecular interactions that stabilize a particular conformation.

Ligand Design Principles Based on SAR Data

The accumulated SAR data for this compound derivatives has led to the formulation of several key ligand design principles for the development of potent and selective TLR7/8 modulators.

A primary principle is the optimization of substituents at key positions . As discussed, the N-1, C-2, and N-6 positions are critical for modulating activity and selectivity. A common strategy involves maintaining a core scaffold with known activity and systematically modifying the substituents at these positions to fine-tune the desired biological profile.

Scaffold hopping is another design principle that has been employed. This involves replacing the imidazopyridine core with other heterocyclic systems while retaining the key pharmacophoric features. This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.

Structure-based drug design is increasingly being used, leveraging the growing understanding of the three-dimensional structures of TLRs. By visualizing how ligands bind to the receptor, medicinal chemists can design new molecules with improved complementarity to the binding site, leading to enhanced affinity and potency.

Future Perspectives and Emerging Research Avenues for 1h Imidazo 4,5 C Pyridine 4,6 Diamine

Challenges in Synthesis and Derivatization

While general synthetic routes to the imidazo[4,5-c]pyridine core are established, the synthesis and derivatization of the specific 4,6-diamine-substituted analogue present distinct challenges that require innovative synthetic strategies.

The most common approach to the imidazo[4,5-c]pyridine core involves the condensation of a suitably substituted pyridine-3,4-diamine with a one-carbon source like formic acid or its equivalent. nih.gov However, the introduction and manipulation of the 4- and 6-amino groups on the pyridine (B92270) ring pose significant hurdles.

Key Synthetic Challenges:

Regioselectivity: Controlling the position of substituents on the pyridine ring during the initial stages of synthesis is crucial and often difficult to achieve. The synthesis of the required multi-substituted pyridine precursors can be low-yielding and complex.

Derivatization Selectivity: Differentiating between the N1 and N3 positions of the imidazole (B134444) ring and the two exocyclic amino groups at C4 and C6 for selective functionalization is a major challenge. This is critical for structure-activity relationship (SAR) studies and for developing derivatives with tailored properties. nih.gov

Modern Coupling Reactions: While modern cross-coupling reactions like Suzuki and Buchwald-Hartwig are powerful tools for derivatizing heterocyclic systems, their application to 1H-Imidazo[4,5-C]pyridine-4,6-diamine may be hampered by the multiple nitrogen sites that can coordinate to and deactivate the metal catalysts. nih.govmdpi.com Developing compatible catalytic systems is an important area of research.

Future work in this area will likely focus on the development of novel, efficient, and regioselective synthetic methodologies. This could include exploring C-H activation techniques to directly functionalize the heterocyclic core, designing orthogonal protecting group strategies, and optimizing catalytic reactions for this specific scaffold. nih.gov

Synthetic Challenge Description Potential Future Direction
Regiocontrol Difficulty in synthesizing the correctly substituted diaminopyridine precursor.Development of novel pyridine synthesis methodologies; exploring flow chemistry for improved control.
Protecting Groups Need for multi-step protection and deprotection of amino groups.Investigating novel and orthogonal protecting groups; developing one-pot procedures.
Selective Functionalization Difficulty in selectively modifying one of the four nitrogen atoms.Use of steric and electronic directing groups; enzymatic and photocatalytic methods. mdpi.com
Catalyst Compatibility Deactivation of metal catalysts by the nitrogen-rich core in coupling reactions.Design of more robust ligands and catalysts; exploring metal-free coupling strategies. nih.gov

Opportunities in Advanced Computational Modeling

Advanced computational modeling offers powerful tools to predict the properties of this compound and its derivatives, guiding synthetic efforts and accelerating discovery. nih.gov

Computational methods can provide deep insights into the molecule's electronic structure, reactivity, and potential interactions with other molecules. Density Functional Theory (DFT) can be employed to calculate molecular orbitals (HOMO-LUMO), electrostatic potential maps, and predict spectroscopic properties, which are crucial for understanding its chemical behavior. researchgate.net

Emerging Computational Avenues:

Reaction Mechanism and Catalyst Design: Computational studies can elucidate the mechanisms of synthetic reactions, helping to overcome the challenges in synthesis and derivatization. researchgate.net This can aid in designing more efficient catalysts and reaction conditions.

Virtual Screening and Drug Design: Given its purine-like structure, molecular docking and molecular dynamics simulations can be used to screen this compound and its virtual derivatives against a wide range of biological targets, such as kinases, polymerases, and other ATP-binding proteins. colab.wsmdpi.com This can identify promising candidates for further experimental validation.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in early-stage drug discovery. nih.gov Computational models can assess the drug-likeness of derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles.

Materials Property Prediction: Computational modeling can predict the photophysical and electronic properties of new materials based on this scaffold. This can guide the design of novel organic semiconductors, fluorescent probes, or ligands for metal-organic frameworks (MOFs). nih.gov

Computational Method Application Area Potential Insights
Density Functional Theory (DFT) Synthesis & Material ScienceElectronic structure, reactivity, spectroscopic properties, reaction pathways. nih.gov
Molecular Docking Drug DiscoveryBinding modes and affinities to biological targets (e.g., kinases, enzymes). colab.ws
Molecular Dynamics (MD) Chemical BiologyStability of ligand-protein complexes, conformational changes. nih.gov
ADMET Prediction Drug DiscoveryIn silico pharmacokinetics and toxicity profiles. nih.gov

Exploration of Novel Chemical Biology Applications

The striking structural resemblance of this compound to natural purines like adenine (B156593) makes it a highly promising scaffold for chemical biology and medicinal chemistry. nih.govirb.hr This similarity suggests that it can act as a biomimetic, potentially interacting with the biological machinery that recognizes and processes purines.

Potential Chemical Biology Applications:

Kinase Inhibitors: Many kinases are regulated by ATP, and the adenine core is a key recognition motif. Derivatives of this compound could be designed as competitive inhibitors of kinases, which are important targets in cancer therapy. mdpi.comrjraap.com

Nucleoside Analogues: By attaching a ribose or deoxyribose sugar moiety, this compound can be converted into a nucleoside analogue. Such analogues can interfere with DNA and RNA synthesis and have potential as antiviral or anticancer agents. ontosight.ai

DNA/RNA Intercalators: The planar aromatic structure of the imidazopyridine core suggests it could function as a DNA or RNA intercalator, a mechanism used by some anticancer drugs to disrupt replication and transcription. irb.hr

Chemical Probes: Functionalized derivatives could be developed as chemical probes to study biological systems. For example, attaching a fluorescent tag could allow for the visualization of purine-binding proteins or enzymes within cells.

Application Area Rationale Target Class Examples
Anticancer Agents Structural mimic of adenine; potential to inhibit ATP-dependent enzymes.Protein Kinases (e.g., EGFR, VEGFR), PARP, Topoisomerase. colab.wsmdpi.comnih.gov
Antiviral Agents Can be converted to nucleoside analogues to disrupt viral replication.Viral Polymerases, Reverse Transcriptases. nih.gov
Antibacterial Agents Potential to inhibit essential bacterial enzymes.DprE1, Methionyl-tRNA synthetase. nih.gov
Chemical Probes Scaffold can be tagged to study biological processes.Fluorescent probes for purinergic receptors, affinity probes for enzyme purification.

Potential for New Material Science Discoveries

Beyond its biological potential, the unique electronic and structural features of this compound make it an attractive building block for novel materials. nih.gov The combination of a conjugated aromatic system and multiple hydrogen-bonding sites offers opportunities in supramolecular chemistry and organic electronics.

Emerging Material Science Applications:

Organic Electronics: The planar, electron-rich imidazopyridine core could be utilized in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). Derivatization can be used to tune the electronic properties, such as the HOMO/LUMO energy levels, to optimize performance. nih.gov

Supramolecular Assemblies: The two amino groups and the imidazole ring provide multiple sites for hydrogen bonding. This could be exploited to direct the self-assembly of molecules into well-defined supramolecular structures like liquid crystals, gels, or porous networks.

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the heterocyclic system and the exocyclic amines can act as potent ligands for coordinating with metal ions. This makes this compound a promising organic linker for the construction of novel MOFs with potential applications in gas storage, catalysis, or sensing. nih.gov

Fluorescent Sensors: Imidazopyridine derivatives are known to exhibit interesting photophysical properties, including fluorescence. nih.gov It is conceivable that derivatives of this compound could be designed as fluorescent sensors that respond to the presence of specific analytes, such as metal ions or pH changes, through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).

Q & A

What are the common synthetic routes for 1H-Imidazo[4,5-c]pyridine-4,6-diamine derivatives, and how are they characterized?

Basic Research Question
The synthesis typically involves palladium-catalyzed cross-coupling reactions under microwave irradiation (100°C, 500 W) to introduce substituents like benzyl, aryl, or alkyl groups. For example, benzylamine or substituted anilines are used as nucleophiles to functionalize the 4- and 6-amino positions . Key considerations include optimizing reaction time (1–24 hours), solvent selection (dioxane or pyridine), and base choice (e.g., potassium tert-butoxide). Post-synthesis purification employs column chromatography (e.g., 20% EtOAc/hexane), and characterization relies on 1H^1H NMR (500 MHz), 13C^{13}C NMR (126 MHz), and high-resolution mass spectrometry (HRMS) to confirm molecular weight and substituent positions .

How do researchers determine the molecular structure and vibrational properties of 1H-Imidazo[4,5-c]pyridine derivatives?

Basic Research Question
X-ray diffraction (XRD) reveals the compound crystallizes in a non-centrosymmetric orthorhombic space group (Fdd2) with hydrogen-bonded chains along the [1 0 -3] direction . Infrared (IR) and Raman spectroscopy identify vibrational modes unique to the imidazopyridine skeleton, such as N–H stretching and aromatic ring vibrations. Density functional theory (DFT) calculations using the B3LYP functional and 6-311G(2d,2p) basis set validate experimental data, providing insights into charge delocalization and dimer stability via natural bond orbital (NBO) analysis .

How do structural modifications at specific positions (e.g., aryl substituents) influence the biological activity of this compound derivatives?

Advanced Research Question
Structure–activity relationship (SAR) studies demonstrate that substituents like 4-trifluoromethylbenzyl or 4-chlorobenzyl enhance Toll-like receptor 7 (TLR7) agonism and TNF-α suppression . For example, replacing phenyl with a furan-2-ylmethyl group reduces antiviral activity but improves solubility. Methodologically, SAR requires systematic variation of substituents (e.g., electron-withdrawing vs. donating groups) and evaluation via in vitro assays (e.g., cytokine release in macrophage models) to correlate structural features with bioactivity .

What methodological approaches are used to analyze hydrogen bonding and dimerization in 1H-Imidazo[4,5-c]pyridine derivatives?

Advanced Research Question
Intermolecular N–H···N hydrogen bonds stabilize dimeric forms, as confirmed by XRD showing chains propagated through H-bonding networks . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, while DFT calculations quantify bond dissociation energies (e.g., dimer stabilization energy ≈ 25 kJ/mol). Solvent effects (e.g., polar vs. non-polar media) are studied via 1H^1H NMR titration to monitor H-bond disruption .

How can reaction conditions be optimized to improve yields of 1H-Imidazo[4,5-c]pyridine derivatives?

Advanced Research Question
Yield optimization involves screening bases (e.g., NaOH vs. KOH), solvents (pyridine for nucleophilicity), and catalysts (Pd2_2(dba)3_3 with DavePhos ligand). For example, using 4.5 equivalents of NaOH in pyridine at 80°C increases spiro-fused imidazolone yields to 65–79% . Microwave-assisted synthesis reduces reaction time from 24 hours to 1 hour while maintaining high purity (>90%) . Kinetic studies via HPLC monitor intermediate formation to identify rate-limiting steps .

How do computational methods aid in predicting the pharmacological potential of imidazopyridine derivatives?

Advanced Research Question
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like TLR7 or Aurora kinases. Quantitative structure–activity relationship (QSAR) models correlate descriptors (e.g., logP, polar surface area) with IC50_{50} values from antiviral assays . DFT-derived electrostatic potential maps identify nucleophilic/electrophilic regions, guiding rational design of derivatives with enhanced bioavailability .

What strategies resolve contradictions in biological activity data across imidazopyridine derivatives?

Advanced Research Question
Discrepancies in bioactivity (e.g., varying TNF-α suppression for similar substituents) are addressed by standardizing assay protocols (e.g., cell line selection, incubation time) and controlling stereochemistry. Redundant synthesis and characterization (e.g., chiral HPLC) ensure compound purity, while meta-analyses of published SAR data identify outliers due to solvent impurities or assay interference .

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